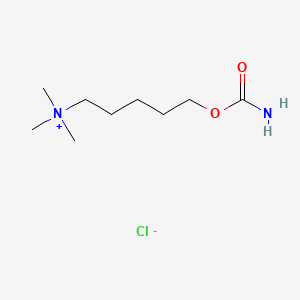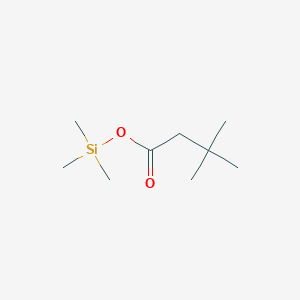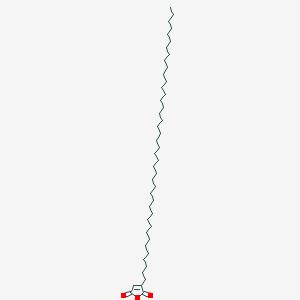
1,3-Propanediaminium, 2-hydroxy-N,N,N,N',N'-pentamethyl-N'-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediaminium, 2-hydroxy-N,N,N,N’,N’-pentamethyl-N’-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure and properties, which make it valuable in various fields.
Vorbereitungsmethoden
The synthesis of 1,3-Propanediaminium, 2-hydroxy-N,N,N,N’,N’-pentamethyl-N’-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride involves several steps. The synthetic routes typically include the reaction of 1,3-propanediamine with methylating agents to introduce the pentamethyl groups. This is followed by the addition of 2-hydroxyethyl groups and the incorporation of the 2-methyl-1-oxo-2-propenyl moiety. The final step involves the formation of the dichloride salt. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,3-Propanediaminium, 2-hydroxy-N,N,N,N’,N’-pentamethyl-N’-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediaminium, 2-hydroxy-N,N,N,N’,N’-pentamethyl-N’-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It serves as a biochemical tool for studying cellular processes.
Medicine: This compound is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Propanediaminium, 2-hydroxy-N,N,N,N’,N’-pentamethyl-N’-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1,3-Propanediaminium, 2-hydroxy-N,N,N,N’,N’-pentamethyl-N’-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride stands out due to its unique combination of functional groups and properties. Similar compounds include:
- 1,3-Propanediaminium derivatives with different substituents.
- Other quaternary ammonium compounds with similar structures. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
50862-24-3 |
|---|---|
Molekularformel |
C14H30Cl2N2O3 |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
[3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]-2-hydroxypropyl]-trimethylazanium;dichloride |
InChI |
InChI=1S/C14H30N2O3.2ClH/c1-12(2)14(18)19-9-8-16(6,7)11-13(17)10-15(3,4)5;;/h13,17H,1,8-11H2,2-7H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
HNNQYELRKVFQMU-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CC(C[N+](C)(C)C)O.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B13768376.png)
![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)








